molecular formula C12H18N2O2S B2383227 N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1206999-56-5

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2383227
CAS No.: 1206999-56-5
M. Wt: 254.35
InChI Key: HHTBKMSUEMDEGM-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the condensation of thiophene derivatives with oxalamide precursors. One common method includes the reaction of thiophene-2-ethylamine with tert-butyl oxalyl chloride under basic conditions to form the desired oxalamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with similar biological activities.

    N1-(tert-butyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: A compound with a furan ring instead of a thiophene ring.

    N1-(tert-butyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: A compound with a pyridine ring instead of a thiophene ring.

Uniqueness

N1-(tert-butyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the thiophene ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its potential as a versatile research tool .

Properties

IUPAC Name

N'-tert-butyl-N-(2-thiophen-2-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)14-11(16)10(15)13-7-6-9-5-4-8-17-9/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTBKMSUEMDEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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